

# The application of pseudothymidine in studies of RNA metabolism.

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## Application of Pseudouridine in Studies of RNA Metabolism

A Note on **Pseudothymidine**: Initial searches for the application of **pseudothymidine** in RNA metabolism studies did not yield any established protocols or significant research. This is likely because thymidine and its analogs are primarily associated with DNA, where thymine replaces uracil. While certain enzymes can incorporate thymidine into RNA, it is not a standard component, and its isomer, **pseudothymidine**, does not appear to be a tool used for studying RNA metabolism. In contrast, pseudouridine ( $\Psi$ ), an isomer of uridine, is a widespread and functionally significant modification in RNA, and its study is a very active area of research. Therefore, these application notes will focus on the use of pseudouridine in RNA metabolism studies.

# Application Notes and Protocols for Pseudouridine in RNA Metabolism

Audience: Researchers, scientists, and drug development professionals.

#### Introduction:

Pseudouridine (Ψ) is the most abundant post-transcriptional RNA modification found in all domains of life.[1][2][3] It is an isomer of uridine where the uracil base is attached to the ribose sugar via a carbon-carbon bond instead of the typical nitrogen-carbon bond.[1][2][3] This



seemingly subtle change has profound effects on the structure, stability, and function of RNA. [1][3][4][5][6] The study of pseudouridine's role in RNA metabolism, from its synthesis to its impact on RNA fate, is crucial for understanding gene expression, and it has significant implications for the development of RNA therapeutics.[1][4][5][7]

Key Applications of Pseudouridine in RNA Metabolism Research:

- Enhancing RNA Stability: Pseudouridine modification generally increases the thermal stability of RNA duplexes.[5][6] This is attributed to improved base stacking and the formation of an additional hydrogen bond.[5][8] This property is exploited in the design of therapeutic mRNAs, such as those used in vaccines, to increase their half-life and efficacy.[7][9]
- Modulating RNA-Protein Interactions: The presence of pseudouridine in an RNA sequence
  can alter its interaction with RNA-binding proteins (RBPs). For example, it has been shown
  to weaken the binding of the PUM2 protein to its target mRNA, suggesting a role in
  regulating mRNA stability and translation.[10]
- Investigating Translational Regulation: Pseudouridylation can influence the efficiency of translation.[1][4] In some contexts, its presence in mRNA can enhance protein production.[4] It can also lead to stop codon readthrough, a process known as nonsense suppression.[1][8]
- Studying RNA Splicing: Pseudouridine is found in spliceosomal snRNAs and has been shown to be important for the splicing process. Recent studies indicate that pseudouridine synthases can modify pre-mRNA co-transcriptionally and affect alternative splicing.[3][11]
- Reducing Immunogenicity of in vitro Transcribed RNA: The incorporation of pseudouridine
  into synthetic mRNA significantly reduces the innate immune response that is often triggered
  by unmodified single-stranded RNA. This has been a critical breakthrough for the
  development of mRNA-based vaccines and therapeutics.[1][4][7]

### **Quantitative Data**

The following tables summarize key quantitative findings on the effects of pseudouridine on RNA properties.

Table 1: Thermodynamic Stability of RNA Duplexes with Pseudouridine



RNA Duplex (5'-3')/ (3'-5')	Position of U or Ψ	Tm (°C) Unmodified (U)	Tm (°C) Modified (Ψ)	ΔTm (°C)	Reference
GCGUGC / GCACGC	Internal	52.1	54.5	+2.4	[6]
GCGGUGC / GCACCGC	Internal	60.2	62.8	+2.6	[6]
UUUUUUU / AAAAAAA	All Uridines	20.5	27.5	+7.0	[4]

Tm (melting temperature) is the temperature at which half of the double-stranded RNA has dissociated into single strands.

Table 2: Effect of Pseudouridine on Translation Efficiency

mRNA construct	Modification	Relative Luciferase Activity (in vitro)	Relative Luciferase Activity (in vivo)	Reference
Luciferase mRNA	Unmodified (U)	1	1	[4]
Luciferase mRNA	Pseudouridine (Ψ)	~2-8 fold increase	~10-100 fold increase	[4]

## **Experimental Protocols**

## Protocol 1: Mapping Pseudouridine Sites in RNA using Pseudo-seq

This protocol is a conceptual summary of the "Pseudo-seq" method, which relies on the chemical modification of pseudouridine with CMC (N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate), leading to reverse transcriptase stops that can be mapped by deep sequencing.[12][13]



#### 1. RNA Isolation and Fragmentation:

- Isolate total RNA or poly(A)+ RNA from the cells or tissue of interest.[13]
- Fragment the RNA to a desired size range (e.g., ~200 nucleotides) using chemical or enzymatic methods.[13]

#### 2. CMC Treatment and Control:

- Divide the fragmented RNA into two samples: one for CMC treatment (+CMC) and a mock-treated control (-CMC).[13]
- Denature the RNA at 80°C for 3 minutes and then place on ice.[13]
- Add 0.5 M CMC in BEU Buffer (final concentration 0.4 M) to the +CMC sample and only BEU Buffer to the -CMC sample.[13]
- Incubate at 40°C for 45 minutes.[13]

#### 3. Alkaline Hydrolysis:

- Perform alkaline hydrolysis to remove CMC adducts from guanosine and uridine, while the adduct on pseudouridine remains.[12] This step is crucial for the specificity of the method.
- 4. Library Preparation for Deep Sequencing:
- Perform reverse transcription on both +CMC and -CMC samples. The CMC adduct on pseudouridine will cause the reverse transcriptase to stall and terminate one nucleotide 3' to the modified base.[12]
- Ligate adapters to the cDNA fragments and perform PCR amplification to generate a sequencing library.

#### 5. Sequencing and Data Analysis:

- Sequence the libraries on a high-throughput sequencing platform.
- Align the sequencing reads to the reference genome or transcriptome.
- Identify sites where there is a significant enrichment of reverse transcription stops in the +CMC library compared to the -CMC library. These sites correspond to the locations of pseudouridine.

## Protocol 2: In Vitro Transcription of Pseudouridine-Modified mRNA

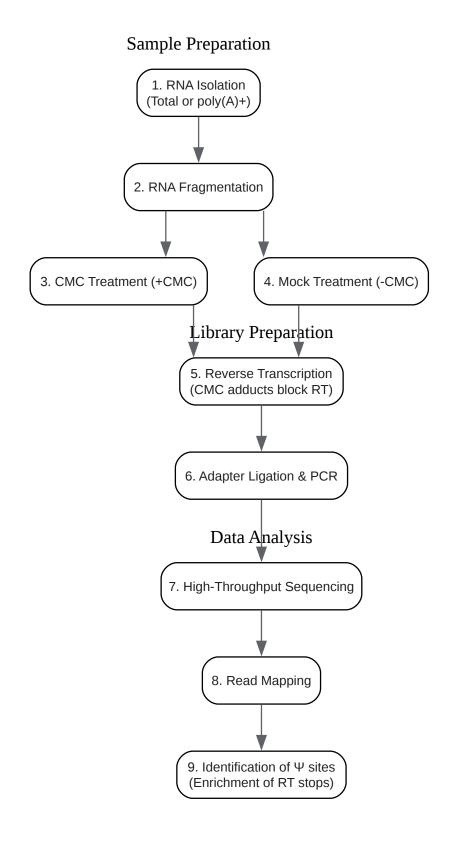


This protocol describes the generation of mRNA where all uridine residues are replaced by pseudouridine.

- 1. DNA Template Preparation:
- Generate a linear DNA template containing the gene of interest downstream of a T7 or SP6 RNA polymerase promoter. The template should end with a poly(T) stretch to template the poly(A) tail.
- 2. In Vitro Transcription Reaction Setup:
- Assemble the following components at room temperature in the specified order:
- Nuclease-free water
- Transcription buffer (e.g., 5X)
- 100 mM DTT
- RNase inhibitor
- 100 mM ATP, CTP, GTP
- 100 mM Pseudouridine-5'-Triphosphate (ΨΤΡ)
- Linear DNA template (0.5-1.0 μg)
- T7 or SP6 RNA Polymerase
- For a control reaction, replace ΨΤΡ with UTP.
- 3. Transcription and Purification:
- Incubate the reaction at 37°C for 2-4 hours.
- Treat the reaction with DNase I to remove the DNA template.
- Purify the transcribed RNA using a column-based kit or lithium chloride precipitation.
- 4. Quality Control:
- Assess the integrity and concentration of the synthesized mRNA using gel electrophoresis and spectrophotometry.

### **Visualizations**

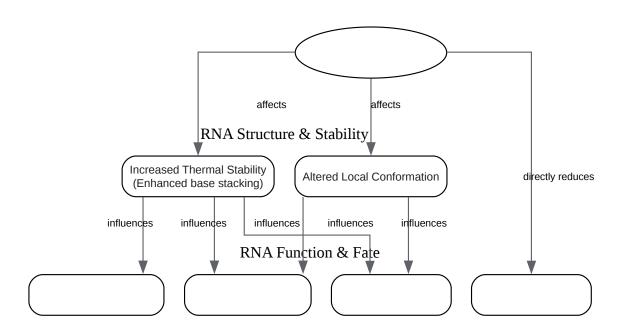




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Caption: Workflow for identifying pseudouridine sites using Pseudo-seq.





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Caption: Functional consequences of pseudouridine modification on RNA metabolism.

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